![molecular formula C18H14ClN3O3S B2770489 N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681266-55-7](/img/structure/B2770489.png)
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
“N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a chemical compound . The molecular formula of this compound is C18H14ClN3O3S, and it has a molecular weight of 387.84.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:c1cc(cc(c1)Cl)n2c(c3c(n2)CS(=O)(=O)C3)NC(=O)c4ccc(cc4)S(=O)(=O)N5CCOCC5
. This notation provides a way to represent the structure using ASCII strings.
Scientific Research Applications
Antitumor Activity
The compound’s unique structure makes it a promising scaffold for designing new anticancer drugs. Researchers have demonstrated high antitumor activity for derivatives of thiazolo [3,2-a]pyrimidine, especially the 2-substituted ones . These compounds could potentially inhibit tumor growth by targeting specific cellular pathways or receptors.
Antibacterial Properties
Thiazolo [3,2-a]pyrimidine derivatives have also shown significant antibacterial activity. By modifying the thiazolo ring system, researchers can fine-tune interactions with bacterial targets. These compounds may serve as leads for developing novel antibacterial agents .
Anti-Inflammatory Effects
The same derivatives exhibit anti-inflammatory properties. Their structural similarity to purine allows for effective binding to biological targets involved in inflammatory processes. Researchers have explored these compounds as potential anti-inflammatory drugs .
Drug Design and Optimization
The thiazolo [3,2-a]pyrimidine moiety can be readily modified to introduce new binding sites. This flexibility is crucial for optimizing ligand-receptor interactions. Scientists can use this scaffold to design and optimize drug candidates for various therapeutic applications .
Functionalization of Active Methylene Group
The 5H-thiazolo [3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2). This center is highly reactive toward electrophilic reagents, making it an attractive site for functionalization. Researchers can leverage this reactivity for further chemical modifications .
Structural Similarity to Purine
The thiazolo [3,2-a]pyrimidine ring system shares structural features with purine. This similarity allows for rational drug design, as it enables the development of compounds that mimic purine-based ligands. Such analogs may have specific biological activities .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown antimicrobial and anticonvulsant activities . More research could also be done to determine its physical and chemical properties, as well as its safety and hazards.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with enzymes likeacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to exhibit a variety of biological and pharmacological activities, includingantibacterial , antifungal , antiparasitic , anti-inflammatory , antidepressant , anticonvulsant , antioxidant , and antitumor activities . These activities suggest a broad spectrum of interactions with various cellular targets.
Biochemical Pathways
Overexpression of ROS has been linked to disease development .
Result of Action
Similar compounds have been shown to have protective effects against ros generation and mitochondrial membrane potential (mmp) depolarization .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-13-7-4-8-14(9-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESYZUFIRYHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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